An In-depth Technical Guide to 5-(Aminomethyl)quinolin-8-ol: Structure, Properties, and Applications
An In-depth Technical Guide to 5-(Aminomethyl)quinolin-8-ol: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 5-(Aminomethyl)quinolin-8-ol, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical identity, physicochemical properties, synthesis, and significant applications, grounding all claims in authoritative scientific data.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (oxine) core is a privileged scaffold in medicinal chemistry and material science.[1][2] Its defining characteristic is its potent ability to act as a bidentate chelating agent, forming stable complexes with a wide array of metal ions.[1][3] This chelation capability is central to the diverse biological activities exhibited by its derivatives, which include antimicrobial, anticancer, antifungal, and neuroprotective effects.[2][4][5]
5-(Aminomethyl)quinolin-8-ol emerges as a particularly valuable derivative. The introduction of an aminomethyl group at the C-5 position provides a reactive handle for further synthetic elaboration, enabling the development of novel conjugates and targeted therapeutic agents. This functionalization transforms the basic oxine structure into a versatile building block for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.[6]
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.
Chemical Structure
The molecule consists of a quinoline ring system substituted with a hydroxyl group at the C-8 position and an aminomethyl group at the C-5 position. This specific arrangement of the hydroxyl group and the quinoline nitrogen is responsible for its characteristic chelating properties.
Caption: 2D Chemical Structure of 5-(Aminomethyl)quinolin-8-ol.
Core Identifiers
For unambiguous identification and data retrieval, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | 5-(aminomethyl)quinolin-8-ol | [7] |
| CAS Number | 81748-72-3 | [7] |
| Molecular Formula | C₁₀H₁₀N₂O | [7] |
| Molecular Weight | 174.20 g/mol | [7] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N=C1)O)CN | [7] |
| InChI | InChI=1S/C10H10N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6,11H2 | [7] |
| InChIKey | KMNQWCOAYXOQKY-UHFFFAOYSA-N | [7] |
Physicochemical and Computed Properties
The physicochemical properties of a compound govern its solubility, membrane permeability, and overall suitability for drug development. The data presented below are computationally derived and provide a strong baseline for experimental design.
| Property | Value | Significance | Source |
| XLogP3 | 0.9 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [7] |
| Topological Polar Surface Area (TPSA) | 59.1 Ų | Suggests good potential for oral bioavailability, as it is below the 140 Ų threshold often used in drug design. | [7][8] |
| Hydrogen Bond Donors | 2 | The -OH and -NH₂ groups can donate hydrogen bonds, influencing solubility and receptor binding. | [7] |
| Hydrogen Bond Acceptors | 3 | The quinoline nitrogen, hydroxyl oxygen, and amine nitrogen can accept hydrogen bonds. | [7][8] |
| Rotatable Bond Count | 1 | Low rotational freedom contributes to a more defined conformation, which can be advantageous for specific receptor binding. | [7] |
| Appearance | Solid (predicted) | Typical for heterocyclic compounds of this molecular weight. | [9] |
| Melting Point | 279 °C (dec.) (for dihydrochloride salt) | The high melting point of the salt form indicates strong intermolecular forces and ionic character. |
Synthesis and Characterization
Synthetic Strategy: A Modular Approach
The synthesis of aminomethylated 8-hydroxyquinolines is often achieved through variations of the Mannich reaction or via multi-step sequences starting from functionalized precursors.[1][10][11] A robust and common strategy involves the chemical modification of a pre-existing quinoline core, which allows for precise control over the position of the aminomethyl group.
One effective pathway begins with 5-(chloromethyl)quinolin-8-ol, which serves as a reactive electrophile for nucleophilic substitution by an amine source. This method is direct and avoids the sometimes harsh conditions of classical Mannich reactions.
Caption: Synthetic Workflow for 5-(Aminomethyl)quinolin-8-ol.
Experimental Protocol: Synthesis from 5-(Chloromethyl)quinolin-8-ol Hydrochloride
This protocol describes a representative synthesis. As a self-validating system, it includes steps for reaction monitoring and product confirmation.
Materials:
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5-(Chloromethyl)quinolin-8-ol hydrochloride (1.0 eq)
-
Aqueous ammonia (28-30%) or Ammonium Hydroxide (excess, ~10-20 eq)
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Ethanol (or other suitable polar solvent)
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Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-(chloromethyl)quinolin-8-ol hydrochloride (1.0 eq) in ethanol.
-
Rationale: Ethanol is chosen as a solvent due to its ability to dissolve the starting material upon heating and its compatibility with the aqueous base.
-
-
Amine Addition: Add an excess of aqueous ammonia to the suspension. The reaction is often exothermic; addition may be controlled using an ice bath if necessary.
-
Rationale: A large excess of ammonia is used to drive the reaction to completion and minimize the formation of secondary and tertiary amine byproducts. It also acts as a base to neutralize the hydrochloride salt.
-
-
Reaction Progression: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for several hours (typically 2-6 hours). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Rationale: Heating increases the rate of nucleophilic substitution. TLC is a critical in-process control to ensure the reaction has gone to completion, preventing unnecessary energy expenditure and byproduct formation.
-
-
Workup and Extraction: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate. Neutralize any remaining acid with a saturated solution of sodium bicarbonate until the aqueous layer is slightly basic (pH ~8-9).
-
Rationale: This step partitions the desired product, which is more soluble in the organic layer at a neutral to basic pH, from inorganic salts and excess ammonia.
-
-
Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Rationale: Multiple extractions ensure maximum recovery of the product. The brine wash removes residual water, and drying with sodium sulfate prepares the solution for solvent removal.
-
-
Purification: Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product. Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(aminomethyl)quinolin-8-ol.
-
Rationale: Purification is essential to remove unreacted starting materials and any byproducts, ensuring the final compound's identity and purity for subsequent applications.
-
Spectroscopic Confirmation
While specific spectral data must be acquired experimentally, the structure of 5-(Aminomethyl)quinolin-8-ol allows for predictable spectroscopic signatures.
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the quinoline ring system, a characteristic singlet for the benzylic methylene (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.
-
FT-IR: Key vibrational bands would include broad O-H and N-H stretching peaks (~3400-3200 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and characteristic C=C/C=N stretching in the fingerprint region (~1600-1400 cm⁻¹).[12][13]
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion ([M+H]⁺) corresponding to the calculated molecular weight (174.20 Da).[7]
Applications in Research and Drug Development
The unique combination of a metal-chelating pharmacophore and a synthetically versatile aminomethyl handle makes this compound a valuable platform for developing targeted therapies.
-
Anticancer Agent Development: Derivatives of 8-hydroxyquinoline have shown potent anticancer activity.[14][15] The core scaffold can induce apoptosis and inhibit cell proliferation, sometimes through mechanisms involving the generation of reactive oxygen species (ROS) or the inhibition of key enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[14][16] The aminomethyl group on 5-(Aminomethyl)quinolin-8-ol can be used to attach tumor-targeting moieties or to modify physicochemical properties to enhance efficacy and selectivity.[16]
-
Antimicrobial and Antifungal Research: 8-Hydroxyquinoline and its derivatives are well-documented antimicrobial and antifungal agents.[3][5] Their activity is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism.[3] Fibrous materials incorporating related compounds have demonstrated strong antibacterial efficacy against pathogens like S. aureus and antifungal activity against C. albicans.[3][5]
-
Corrosion Inhibition: The nitrogen and oxygen atoms in the quinoline structure allow it and its derivatives to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, an application of interest in material science.[12]
Safety and Handling
Proper handling is crucial when working with any active chemical compound. The information below is aggregated from safety data sheets for 8-hydroxyquinoline and its closely related derivatives.
| Precaution Category | Guideline | Source |
| GHS Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Can be toxic if swallowed. | [8][17] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and a lab coat. Use a respirator if dust is generated. | [17][18][19] |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | [17][18][20] |
| Storage | Store locked up in a tightly closed container in a cool, dry place. The compound may be light-sensitive. | [17][18] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. | [17][19][20] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [17][19][20] |
| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. Avoid release to the environment. | [17][18] |
Conclusion
5-(Aminomethyl)quinolin-8-ol is more than a simple chemical; it is a strategic molecular tool. Its inherent properties, derived from the 8-hydroxyquinoline scaffold, grant it significant biological potential. The addition of the C-5 aminomethyl group provides a gateway for rational drug design, allowing for the creation of sophisticated derivatives with tailored therapeutic profiles. For researchers in medicinal chemistry and material science, this compound represents a foundational element for innovation in the development of novel anticancer agents, antimicrobials, and advanced materials.
References
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- 6. Synthesis of 7-(Aminomethyl)Quinoline-8-Ols and Structure-Activity-Relationship Studies Thereof Targeting E3-Ligase Inhibition and Cancer Therapy and Enantioselective, Aerobic Copper-Catalyzed Carboamination, Carboetherification, and Aminooxygenation of Alkenes - ProQuest [proquest.com]
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- 8. 5-Amino-8-hydroxyquinoline dihydrochloride | C9H10Cl2N2O | CID 16211947 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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